

IUPAC nomenclature for Cyclohexene-1-carbonitrile

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Compound of Interest

Compound Name: *Cyclohexene-1-carbonitrile*

Cat. No.: *B159472*

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An In-depth Technical Guide to the IUPAC Nomenclature of **Cyclohexene-1-carbonitrile**

For researchers, scientists, and professionals in drug development, a precise and unambiguous system of chemical nomenclature is paramount. The International Union of Pure and Applied Chemistry (IUPAC) provides this systematic framework, ensuring that a chemical name corresponds to a single, unique molecular structure. This guide provides a detailed technical breakdown of the IUPAC nomenclature for the molecule commonly referred to as **Cyclohexene-1-carbonitrile**.

Foundational Principles of IUPAC Nomenclature

The IUPAC system for naming organic compounds is built on a hierarchical set of rules. The process involves identifying the principal functional group, the parent hydrocarbon chain or ring system, and any substituents. The naming convention is designed to be systematic and logical, allowing for the deduction of the structure from the name and vice versa.

Deconstructing the Nomenclature of Cyclohexene-1-carbonitrile

The correct IUPAC name for the structure in question is cyclohex-1-ene-1-carbonitrile.^[1] Let us dissect this name to understand the application of IUPAC rules.

Identification of the Principal Functional Group

The molecule contains two key functional groups: a carbon-carbon double bond (an alkene) and a nitrile group (-C≡N). According to IUPAC priority rules, the nitrile group has higher precedence than the alkene.^{[2][3]} This dictates that the suffix of the name will be derived from the nitrile group.

When a nitrile group is attached to a ring, the suffix "-carbonitrile" is appended to the name of the cyclic system.^{[4][5][6]} A crucial aspect of this rule is that the carbon atom of the nitrile group is not included in the numbering of the parent ring.^{[4][6]}

The Parent Cyclic System

The core of the molecule is a six-membered carbon ring containing one double bond. This identifies the parent cyclic system as a cyclohexene.

Numbering the Cyclohexene Ring

The numbering of the ring is determined by the position of the principal functional group. Since the carbonitrile is the highest priority group, the carbon atom of the ring to which it is attached is designated as position 1.^[4]

The direction of numbering around the ring is then chosen to give the other functional group, the double bond, the lowest possible locant (position number). The double bond must be between consecutively numbered carbons. Therefore, the double bond is located between carbons 1 and 2.

This numbering scheme ensures that the principal functional group is at position 1 and the double bond starts at position 1.

Assembling the Final IUPAC Name

Combining these elements in the correct order gives the final IUPAC name:

- cyclohex: Indicates a six-membered carbon ring.
- -1-ene: Specifies a double bond starting at position 1.
- -1-carbonitrile: Denotes a nitrile group attached to position 1 of the ring.

Thus, the systematic and unambiguous IUPAC name is cyclohex-1-ene-1-carbonitrile.

Logical Workflow for IUPAC Nomenclature

The process of determining the IUPAC name for a substituted cyclic compound can be visualized as a decision-making workflow.

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